1,5-Diphenylpentane-1,3,5-trione
Description
1,5-Diphenylpentane-1,3,5-trione, also known as 1,3-Dibenzoylacetone, is a symmetrical triketone . It is a potential tridentate ligand and forms complexes with transition metals, lanthanides, and actinides . It acts as a ligand and forms a binuclear cobalt complex with CoCl2.6H2O .
Synthesis Analysis
The synthesis of 1,5-Diphenylpentane-1,3,5-trione can be achieved by the condensation reaction between ethyl benzoate and benzoyl acetone . Another approach suggested is the synthesis from acetophenone. Condensation of acetophenone enolate-anion with phosgene should give the triketone, which in turn may be reduced by a proper reagent into the target product .Molecular Structure Analysis
The crystal structure of 1,5-diphenylpentane-1,3,5-trione was determined to be C17F14O3, M266.14, orthorhombic, space group Pbca . The structure was solved by direct methods and refined to a final R value of 0.040 for 1539 unique reflections . The molecules of the compound are found in the dienol form .Chemical Reactions Analysis
1,5-Diphenylpentane-1,3,5-trione reacts with [Pt (CO3) (PPh3)2] in warm ethanol to afford the dienediolate complex . The equilibrium constants for the proton reactions of 1,5-diphenylpentane-1,3,5-trione have been determined in methanol–water solutions (70:30 v/v) using potentiometric and spectrophotometric methods .Physical And Chemical Properties Analysis
The melting point of 1,5-Diphenylpentane-1,3,5-trione is 107-109 °C . Its density is 1.172 g/cm3 . The molecular weight is 266.29 .Safety And Hazards
Future Directions
1,5-Diphenylpentane-1,3,5-trione is a versatile triketone used for the synthesis of heterocyclic compounds and the preparation of complexes with transition metals . Future research could explore its potential applications in these areas. Additionally, the transformation of 1,5-diphenylpentane-1,3,5-trione into various pyridin-4(1H)-ones and pyrano[3,2-c]pyridin-4-ones using DMFDMA and DMADMA has been demonstrated , suggesting potential future directions for the compound’s use in synthesis.
properties
IUPAC Name |
1,5-diphenylpentane-1,3,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGMRPYTCHBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061712 | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenylpentane-1,3,5-trione | |
CAS RN |
1467-40-9 | |
Record name | 1,5-Diphenyl-1,3,5-pentanetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibenzoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Pentanetrione, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibenzoylacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3CB4L6LJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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